6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group with a tetrahydropyrido[4,3-d]pyrimidine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the 4-ethoxy-3-fluorophenylsulfonyl precursor, which is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, ethoxy compounds, and fluorinating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being crucial for successful outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and cellular pathways.
Industry: Used in the development of advanced materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ethoxy and fluorine groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: A compound with a similar fluorinated aromatic structure but different functional groups.
Zwitterions: Compounds containing both positive and negative charges, which can exhibit unique chemical properties.
Uniqueness
6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its combination of a sulfonyl group with a tetrahydropyrido[4,3-d]pyrimidine core, providing a unique scaffold for chemical modifications and biological interactions. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(4-ethoxy-3-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-2-22-15-4-3-12(7-13(15)16)23(20,21)19-6-5-14-11(9-19)8-17-10-18-14/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLLZZUUZYPTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.